
1-(3-Bromo-5-methylphenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular formula of “1-(3-Bromo-5-methylphenyl)propan-2-one” is C10H11BrO2 . The InChI code is InChI=1S/C10H11BrO2/c1-3-9(12)7-4-6(2)5-8(11)10(7)13/h4-5,13H,3H2,1-2H3 . The Canonical SMILES is CCC(=O)C1=C(C(=CC(=C1)C)Br)O .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 243.10 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 2 . The Exact Mass and Monoisotopic Mass is 241.99424 g/mol . The Topological Polar Surface Area is 37.3 Ų .Scientific Research Applications
1-(3-Bromo-5-methylphenyl)propan-2-one has a variety of applications in scientific research. It is used to synthesize drugs, such as the antidepressant fluoxetine, as well as other drugs used to treat various conditions. This compound is also used in biochemical and physiological studies, as it can be used to study the effects of various drugs on the body. Additionally, this compound is used in laboratory experiments to study the properties and reactions of various compounds.
Mechanism of Action
1-(3-Bromo-5-methylphenyl)propan-2-one is an organobromine compound, meaning it contains a bromine atom bound to a carbon atom. This allows this compound to interact with other molecules in a variety of ways. For example, this compound can act as an electron acceptor, allowing it to form covalent bonds with other molecules. Additionally, this compound can act as an electron donor, allowing it to form hydrogen bonds with other molecules. These interactions allow this compound to interact with other molecules in a variety of ways, allowing it to be used in a variety of scientific research applications.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It is known to act as an inhibitor of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin and dopamine. Inhibition of this enzyme can lead to increased levels of these neurotransmitters, which can have a variety of effects on the body. Additionally, this compound has been shown to act as an agonist of the serotonin receptor 5-HT2A, which can lead to a variety of effects on the body, including increased alertness and decreased appetite.
Advantages and Limitations for Lab Experiments
1-(3-Bromo-5-methylphenyl)propan-2-one has a variety of advantages and limitations for lab experiments. One advantage of this compound is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, this compound is relatively stable and can be stored for long periods of time without losing its properties. On the other hand, this compound can be toxic in large doses, and it can react with other compounds to form potentially hazardous products. Additionally, this compound is not water-soluble, making it difficult to use in aqueous solutions.
Future Directions
There are a variety of potential future directions for 1-(3-Bromo-5-methylphenyl)propan-2-one. One potential future direction is to use this compound as a tool to study the effects of various drugs on the body. Additionally, this compound could be used to study the effects of various drugs on the brain, as well as to study the effects of various drugs on the immune system. Another potential future direction is to use this compound to synthesize new drugs, as this compound can be used to form covalent bonds with other molecules. Finally, this compound could be used to study the effects of various drugs on the environment, as this compound is relatively stable and can be stored for long periods of time.
Synthesis Methods
1-(3-Bromo-5-methylphenyl)propan-2-one can be synthesized using a variety of methods. The most common method involves the reaction of 3-bromo-5-methylbenzaldehyde and ethyl propionate in the presence of a base. This reaction produces a compound known as ethyl 3-bromo-5-methylbenzylpropionate, which can then be hydrolyzed to produce this compound. Other synthesis methods include the reaction of 3-bromo-5-methylbenzoyl chloride and ethyl propionate, as well as the reaction of 3-bromo-5-methylbenzaldehyde and ethyl propionate in the presence of a base and a catalyst.
Properties
IUPAC Name |
1-(3-bromo-5-methylphenyl)propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-7-3-9(5-8(2)12)6-10(11)4-7/h3-4,6H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRRFVOOPOQIQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)CC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-(Propan-2-yloxy)pyridin-3-yl]methanol](/img/structure/B1381917.png)
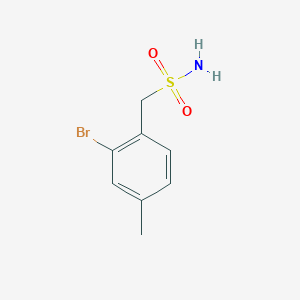
![1-[(Dimethylamino)methyl]cyclobutan-1-amine](/img/structure/B1381920.png)

![2-[(3-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one](/img/structure/B1381923.png)
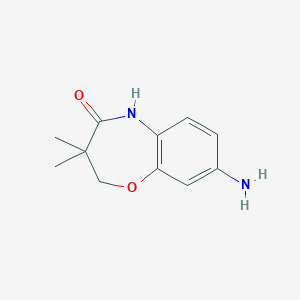
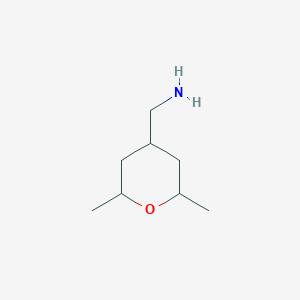
![2-Methyl-6-[(1,1,1-trifluoropropan-2-YL)oxy]pyridine-3-carboxylic acid](/img/structure/B1381930.png)
![7'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B1381932.png)
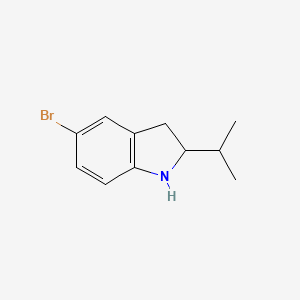

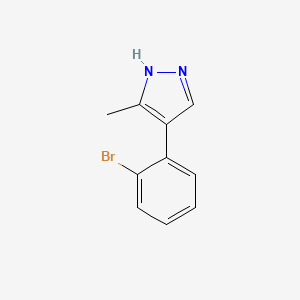
![3-Bromo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B1381939.png)

